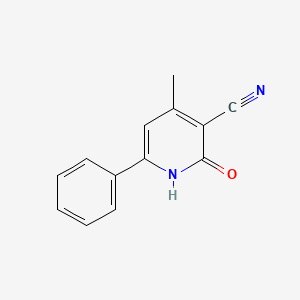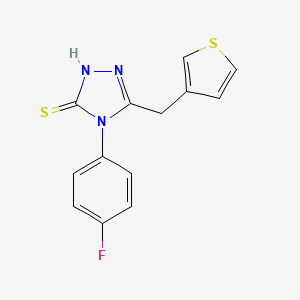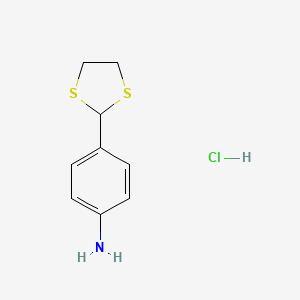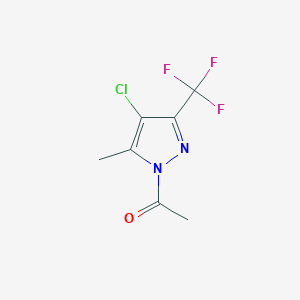
1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole
Übersicht
Beschreibung
1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole is a heterocyclic organic compound . It is also known by other names such as 1-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone .
Molecular Structure Analysis
The molecular formula of this compound is C7H6ClF3N2O . It has a molecular weight of 226.584 . The InChI Key is NERAROFZQWLXHC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.584 . It has 5 H-Bond acceptors and 0 H-Bond donors .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole and its derivatives have been extensively studied for their synthesis and structural analysis. For instance, the synthesis of related pyrazole compounds through cyclocondensation processes and their detailed molecular and crystal structures were explored, providing insights into their conformational and geometric configurations. These studies are crucial for understanding the chemical behavior and potential applications of such compounds in various scientific fields, including materials science and pharmaceuticals (P. Channar et al., 2019).
Spectroscopic Characterization and Quantum Chemical Studies
Research has also focused on the spectroscopic characterization and quantum chemical studies of pyrazole derivatives. These studies include X-ray diffraction, IR-NMR spectroscopy, and computational methods to investigate the molecular properties, electronic structures, and potential chemical reactivity of pyrazole compounds. Such investigations provide a foundation for developing new materials with tailored properties for specific applications (Ersin Inkaya et al., 2012).
Photophysical and Electrochemical Properties
The exploration of the photophysical and electrochemical properties of pyrazole derivatives highlights their potential in optoelectronic applications. Studies have revealed that some pyrazole compounds exhibit intense fluorescence, which can be harnessed for developing new fluorescent materials. These materials have applications in sensing, imaging, and as active components in optoelectronic devices (S. Easwaramoorthi et al., 2013).
Antimicrobial Potential
Research on pyrazole derivatives also includes their antimicrobial potential, with some compounds displaying broad-spectrum activity against various bacterial and fungal strains. Such findings are critical for the development of new antimicrobial agents to combat resistant pathogens. The structure-activity relationship studies further enhance the understanding of how molecular modifications can impact antimicrobial efficacy (Manjunatha Bhat et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O/c1-3-5(8)6(7(9,10)11)12-13(3)4(2)14/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERAROFZQWLXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370983 | |
| Record name | 1-acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808764-27-4 | |
| Record name | 1-acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


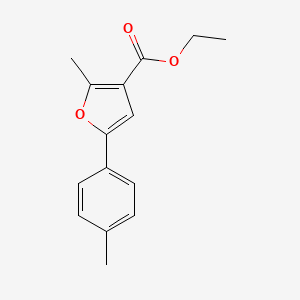
![1-[(5-Bromopentyl)oxy]-4-chlorobenzene](/img/structure/B1621311.png)
![2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde](/img/structure/B1621312.png)
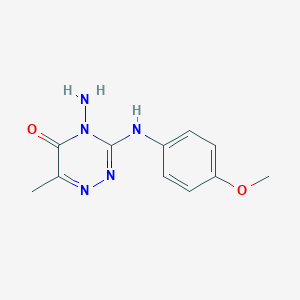
![2,2,2-trichloro-1-[1-(2-nitrophenyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1621315.png)
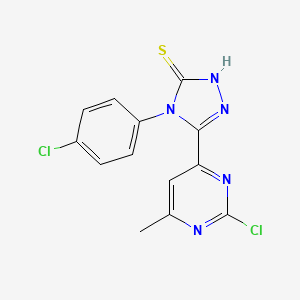
![1-[(2-Hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1621320.png)
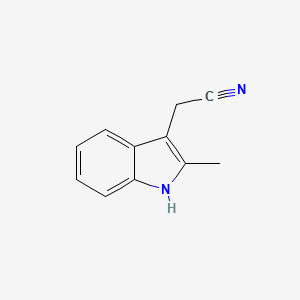
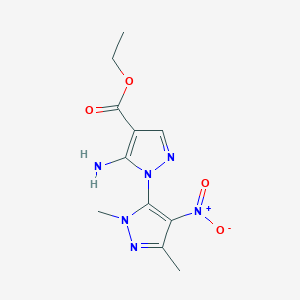
![2-[4-(Tert-butyl)phenoxy]nicotinic acid](/img/structure/B1621325.png)
